![molecular formula C23H40BrNO2 B14075859 N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 102728-38-1](/img/structure/B14075859.png)
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with benzoyl chloride to form N-dodecylbenzamide. This intermediate is then reacted with ethylene oxide to introduce the 2-(benzoyloxy)ethyl group. Finally, the quaternization of the tertiary amine with methyl bromide yields the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or sodium sulfate can be used for anion exchange reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding amine.
Substitution: Results in quaternary ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylpropan-1-aminium bromide
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide
- 2-(Benzoyloxy)ethyl benzoate
Uniqueness
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide stands out due to its specific chain length and the presence of the benzoyloxyethyl group, which enhances its surfactant and antimicrobial properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102728-38-1 |
|---|---|
Molekularformel |
C23H40BrNO2 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-benzoyloxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C23H40NO2.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)20-21-26-23(25)22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FBLUWGSNYVYILE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


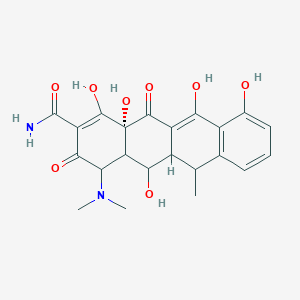
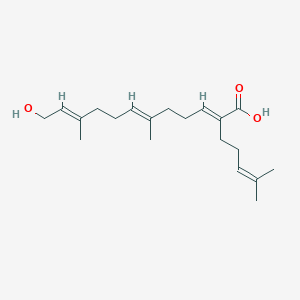
![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)
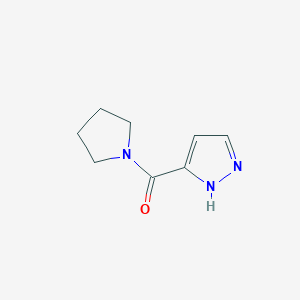
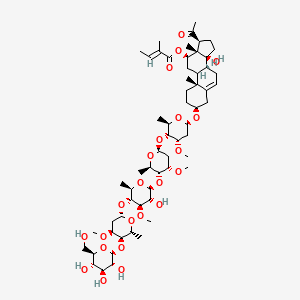
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)

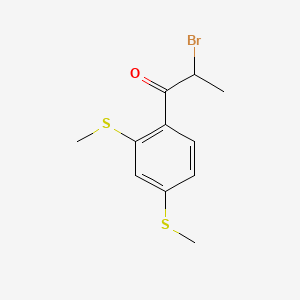
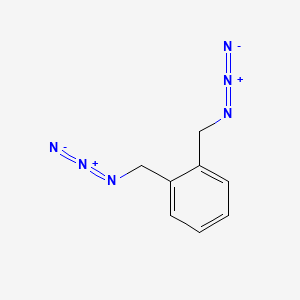
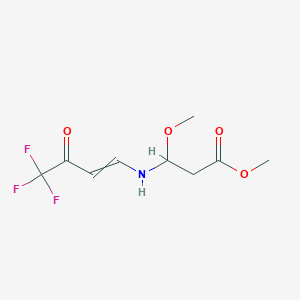

![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
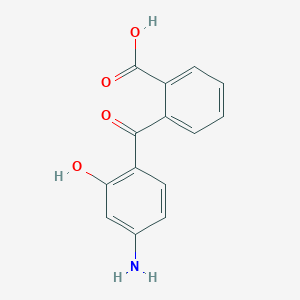
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
